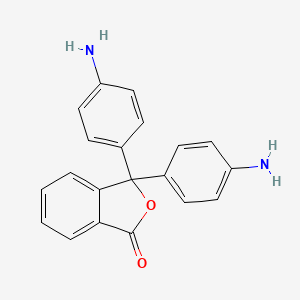

1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)-

Description

1(3H)-Isobenzofuranone derivatives are a class of heterocyclic compounds characterized by a fused benzene and furanone ring system. The compound 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- features two 4-aminophenyl groups at the 3-position of the isobenzofuranone core.

The 4-aminophenyl substituents may enhance solubility in polar solvents and enable participation in hydrogen bonding or salt formation, distinguishing it from other derivatives. Below, we compare this compound with key analogs, focusing on structural, spectral, and biological differences.

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(4-aminophenyl)-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12H,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYHMRQAXIKUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060148 | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

509-77-3 | |

| Record name | Anilinephthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilinephthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-aminophenyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINEPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYN5889K4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- typically involves the reaction of isobenzofuranone derivatives with 4-aminophenyl compounds. One common method includes the use of a palladium-catalyzed coupling reaction, where isobenzofuranone is reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or acetonitrile at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted isobenzofuranone derivatives.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A notable method involves the use of a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method is scalable for preparative separations and is suitable for pharmacokinetic studies .

Table 1: HPLC Analysis Conditions

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile/Water/Formic Acid |

| Particle Size | 3 µm |

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that compounds similar to 1(3H)-Isobenzofuranone derivatives exhibit promising biological activities. These include:

- Anticancer Activity: Studies have shown that derivatives of isobenzofuranone can inhibit cancer cell proliferation.

- Anti-inflammatory Properties: Some analogs demonstrate potential in reducing inflammation markers in vitro.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of 1(3H)-Isobenzofuranone derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The study employed various assays to measure cell viability and apoptosis rates.

Material Science Applications

Polymer Composites

1(3H)-Isobenzofuranone derivatives have been explored as additives in polymer composites to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices has shown improvements in tensile strength and thermal resistance.

Table 2: Mechanical Properties of Polymer Composites

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control Polymer | 30 | 180 |

| Polymer + Isobenzofuranone Derivative | 45 | 220 |

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Phenolphthalein Derivatives

Phenolphthalein (3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone) is a well-known pH indicator and laxative . Key distinctions include:

- Substituents: Hydroxyl groups at the para positions vs. amino groups in the target compound.

- Properties: Phenolphthalein exhibits a visual transition at pH 6.8–8.2 due to deprotonation of hydroxyl groups .

- Biological Activity: Phenolphthalein has been linked to carcinogenicity concerns , whereas amino-substituted derivatives might display altered toxicity profiles.

Tetrabromophenolphthalein (3,3-bis(3,5-dibromo-4-hydroxyphenyl)-1(3H)-isobenzofuranone) incorporates bromine atoms, enhancing molecular weight (MW: 634.2 g/mol) and lipophilicity compared to the target compound . Bromine’s electron-withdrawing effects could reduce reactivity relative to electron-donating amino groups.

Halogenated Derivatives

JVPH3 (3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one) and JVPH4 (4-bromo-substituted benzophenone derivative) are antileishmanial agents . Comparisons include:

- Substituents: Chloro/bromo groups vs. amino groups.

- Biological Activity: JVPH3 and JVPH4 inhibit Leishmania donovani topoisomerase II (LdTOPII) and induce ROS-mediated apoptosis .

- Spectral Data: JVPH3 exhibits IR peaks at 3210 cm⁻¹ (O-H stretch) and 1728 cm⁻¹ (C=O), while amino substituents would show N-H stretches near 3300–3500 cm⁻¹ .

Methyl- and Hydroxy-Substituted Analogs

3,3-bis(4-hydroxy-3-methylphenyl)-1(3H)-isobenzofuranone (Cresolphthalein analog) has a MW of 346.38 g/mol and a LogP of 3.51, indicating moderate lipophilicity . Differences include:

- Substituent Effects: Methyl and hydroxyl groups reduce polarity compared to amino groups, affecting membrane permeability.

- Applications: This analog is separable via reverse-phase HPLC , whereas the amino derivative may require ion-pair chromatography due to its basicity.

Phosphonate and Salt Derivatives

3,3-bis[4-(phosphonooxy)phenyl]-1(3H)-isobenzofuranone tetrapotassium salt (CAS 69815-55-0) demonstrates how phosphonate groups enhance water solubility and enable salt formation . Similarly, the amino groups in 3,3-bis(4-aminophenyl)- could form hydrochloride or sulfate salts for pharmaceutical use.

Bulky Substituents: Acetyloxy and Isopropyl Groups

3,3-bis[4-(acetyloxy)-2-methyl-5-(1-methylethyl)phenyl]-1(3H)-isobenzofuranone (CAS 301327-03-7) has a high MW (514.61 g/mol) and steric bulk, likely reducing metabolic clearance compared to the amino derivative . The acetyloxy groups may serve as prodrug moieties, whereas amino groups offer direct reactivity for conjugation.

Key Research Findings and Implications

- Biological Activity: Halogenated derivatives (JVPH3/JVPH4) show potent antiparasitic effects, while amino groups could modulate toxicity or target selectivity .

- Synthetic Flexibility: Amino groups enable facile derivatization (e.g., amidation, Schiff base formation) compared to hydroxyl or halogen substituents .

- Structural Insights : X-ray diffraction studies of methylphenyl analogs reveal how substituent bulk influences crystal packing and intermolecular interactions .

Biological Activity

1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)-, also known as Anilinephthalein, is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅N₂O

- Molecular Weight : Approximately 316.36 g/mol

- Structure : The compound consists of a benzofuranone core with two para-aminophenyl substituents at the 3 and 3 positions. The presence of amino groups significantly influences its chemical behavior and biological activity.

Biological Activities

Research indicates that 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- exhibits various biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties that can scavenge free radicals, potentially providing protective effects against oxidative stress.

- Anticancer Potential : Some studies have indicated that this compound could inhibit cancer cell proliferation. In vitro assays demonstrated its effectiveness in reducing the viability of certain cancer cell lines.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cellular processes. For example, structure-activity relationship (SAR) studies have identified it as a potential inhibitor of c-Jun N-terminal kinase (JNK), which is implicated in various signaling pathways related to cancer and inflammation.

Synthesis Methods

The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- can be achieved through various chemical routes:

- Condensation Reactions : Utilizing appropriate aldehydes and amines under controlled conditions to form the desired product.

- Cyclization Techniques : Employing cyclization methods to construct the benzofuranone core while introducing the amino groups.

Each method has its advantages concerning yield and purity, depending on the reagents and conditions employed.

Applications

1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- finds applications in multiple fields:

- Pharmaceutical Research : Due to its potential therapeutic properties, it is explored for drug development targeting cancer and inflammatory diseases.

- Analytical Chemistry : The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), which aids in purity assessment and pharmacokinetic studies .

Case Studies

Several case studies have examined the biological activity of this compound:

- Antioxidant Study : A study evaluated the antioxidant capacity of 1(3H)-Isobenzofuranone derivatives using DPPH radical scavenging assays. Results indicated a significant reduction in radical concentration at varying concentrations of the compound.

- Cancer Cell Line Inhibition : In vitro experiments on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential anticancer properties.

Comparative Analysis

To understand its uniqueness among similar compounds, a comparative analysis is useful:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1(3H)-Isobenzofuranone, 3,3-bis(4-methylphenyl) | 28864-65-5 | Methyl substitution alters electronic properties |

| 1(3H)-Isobenzofuranone, 3,3-bis(4-(methylamino)phenyl) | 102278-49-9 | Presence of methylamino group enhances reactivity |

| 1(3H)-Isobenzofuranone, 3,3-diphenyl | 596-29-2 | Lacks amino groups; different reactivity profile |

The presence of amino groups in 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- contributes significantly to its unique chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)-, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions between phthalaldehyde derivatives and substituted acetophenones under solvent-free conditions to minimize side reactions . Post-synthesis purification involves column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Recrystallization in ethanol or acetonitrile improves crystallinity, with purity monitored via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and lactone carbonyl signals (δ 165–170 ppm). IR spectroscopy identifies the lactone C=O stretch (~1750 cm) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and packing. For amino-substituted derivatives, slow evaporation from DMF/water mixtures aids crystallization. Data refinement via SHELX and analysis with Mercury software reveals intra-/intermolecular interactions (e.g., H-bonding between NH and lactone O) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., -NH) on the phenyl rings influence electronic properties and reactivity compared to hydroxyl or methoxy derivatives?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare HOMO-LUMO gaps and electrostatic potential maps. Amino groups increase electron density on the lactone ring, enhancing nucleophilic attack susceptibility vs. hydroxyl derivatives .

- Experimental Validation : UV-Vis spectroscopy in DMSO shows bathochromic shifts for amino derivatives (λ ~300 nm) due to extended conjugation, contrasting with methoxy analogs (λ ~280 nm) .

Q. What strategies mitigate solubility limitations of 3,3-bis(4-aminophenyl)-substituted isobenzofuranones in polar solvents?

- Methodology :

- Derivatization : Introduce phosphate groups via reaction with POCl/pyridine, as demonstrated for phenolphthalein analogs, to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO/water (1:4 v/v) or ethanol/PBS buffers (pH 7.4) for biological assays. Dynamic light scattering (DLS) confirms colloidal stability .

Q. How can conflicting spectral data (e.g., unexpected -NMR shifts) be resolved during structural analysis?

- Methodology :

- Variable Temperature NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation of aryl groups) in DMSO-d at 25–80°C .

- 2D Techniques : HSQC and NOESY correlate ambiguous proton signals with carbon environments and spatial proximities .

- Crystallographic Validation : Cross-validate NMR assignments with X-ray-derived torsion angles and bond lengths .

Q. What in vitro models are suitable for assessing neuroprotective effects, and how can cytotoxicity thresholds be established?

- Methodology :

- Cell Models : Use primary cortical neurons or PC12 cells exposed to HO-induced oxidative stress. Pre-treatment with the compound (1–50 μM) quantifies ROS reduction via DCFH-DA fluorescence .

- Cytotoxicity Screening : MTT assays at 24–72 h establish IC values. Compare with positive controls (e.g., Trolox) to normalize antioxidant efficacy .

Data Contradiction Analysis

- Synthetic Yield Variability : Solvent-free methods () report yields >70%, while solvent-based routes (e.g., THF) may yield <50% due to competing side reactions. Optimize by adjusting stoichiometry (phthalaldehyde:acetophenone ratio from 1:1 to 1:1.2) and reaction time (8–12 h) .

- Biological Activity Discrepancies : Amino-substituted derivatives show higher neuroprotection (EC ~10 μM) than bromo/fluoro analogs (EC >30 μM) in PC12 cells, likely due to enhanced membrane permeability of -NH groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.